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molecular formula C5H7F3O B1392934 [1-(Trifluoromethyl)cyclopropyl]methanol CAS No. 371917-17-8

[1-(Trifluoromethyl)cyclopropyl]methanol

Cat. No. B1392934
M. Wt: 140.1 g/mol
InChI Key: YYWSKSKIJXVNTH-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Treat a solution of (1-(trifluoromethyl)cyclopropyl)methanol (7 g, 50 mmol) and 4-methylbenzene-1-sulfonyl chloride (10.4 g, 55 mmol) in anhydrous DCM (100 mL) with TEA (10 g, 100 mmol) and N,N-dimethylpyridin-4-amine (0.6 g, 5 mmol). Stir at RT overnight. Wash the mixture successively with HCl (2M), saturated NaHCO3, and brine, dry over Na2SO4 and concentrate under reduced pressure to give the title compound (12 g, 81% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.79 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H), 4.13 (s, 2H), 2.43 (s, 3H), 1.08-1.05 (m, 2H), 0.96-0.94 (m, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1.[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>C(Cl)Cl.CN(C)C1C=CN=CC=1>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([O:7][CH2:6][C:3]2([C:2]([F:9])([F:8])[F:1])[CH2:5][CH2:4]2)(=[O:19])=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC(C1(CC1)CO)(F)F
Name
Quantity
10.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
TEA
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the mixture successively with HCl (2M), saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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